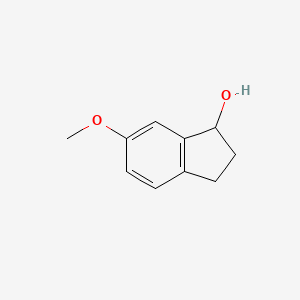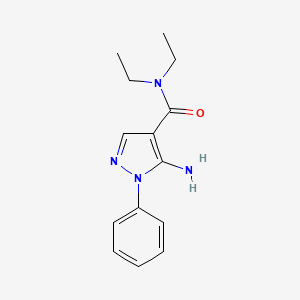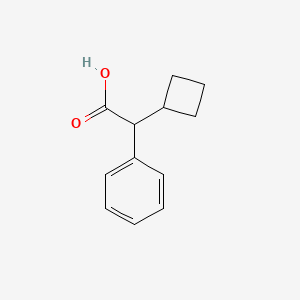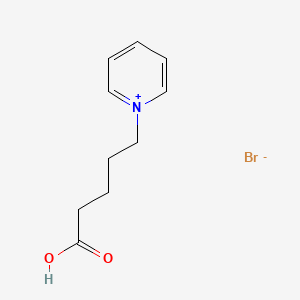
6-methoxy-2,3-dihydro-1H-inden-1-ol
Übersicht
Beschreibung
“6-methoxy-2,3-dihydro-1H-inden-1-ol” is an organic compound with the molecular formula C10H12O2 . It is also known as “®-6-methoxy-2,3-dihydro-1H-inden-1-ol” and has a molecular weight of 164.2 . It is typically stored at 4 degrees Celsius and is available in powder form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related studies on the synthesis of indene derivatives. For instance, a study on the design, synthesis, and evaluation of indene derivatives as retinoic acid receptor α agonists could provide insights into potential synthesis methods.Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10-11H,3,5H2,1H3/t10-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D molecular structure .It is stored at 4 degrees Celsius . The compound’s molecular weight is 164.2 .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Synthesis and Biological Evaluation Against Tuberculosis : A study explored the synthesis of derivatives containing 6-methoxy-2,3-dihydro-1H-inden-1-ol, showing antimycobacterial activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. These compounds exhibited promising activity in both in vitro and in vivo models, indicating potential for tuberculosis treatment (Kumar et al., 2013).
Synthetic Chemistry
- Synthesis of Benzocycloalkene Derivatives : Research involving the synthesis of benzocycloalkene derivatives, including this compound, has been reported. These compounds are investigated for their potential as melatonin receptor agonists (Fukatsu et al., 2002).
- Facile Synthetic Route to Benzofindene-diones : A facile synthetic route for the creation of 2,3-dihydro-1H-benz[f]indene-4,9-diones from corresponding tetrahydrofluorenes has been reported, involving this compound as an intermediate (Pal et al., 1992).
Chemical Analysis Techniques
- Vibrational Spectra Analysis Using FT-IR and Raman Biospectroscopy : The compound's time-resolved absorption and resonance using FT-IR and Raman biospectroscopy were studied, providing insights into the vibronic-mode coupling structure in its vibrational spectra, beneficial for analytical chemistry applications (Heidari et al., 2019).
Bioorganic Studies
- DNA Binding Activity of Chiral Schiff Bases : Research into the DNA binding activity of novel chiral Schiff Bases synthesized using derivatives of this compound was conducted. The study revealed that remote substituents in these compounds significantly affect their biological activity, particularly in terms of DNA binding affinity (Bora et al., 2021).
Quantum Studies
- Entanglement Dynamics in Cancer Diagnosis : A study conducted on the quantum entanglement dynamics induced by non-linear interaction between a moving nano molecule of this compound and a two-mode field, using reduced Von Neumann entropy and Jaynes-Cummings model, aimed at diagnosing human cancer cells, tissues, and tumors (Alireza et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
While specific future directions for “6-methoxy-2,3-dihydro-1H-inden-1-ol” were not found, it is worth noting that indene is a promising skeleton for the development of novel retinoic acid receptor α agonists . This suggests potential future research directions in the development of novel therapeutic agents.
Eigenschaften
IUPAC Name |
6-methoxy-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10-11H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVGAIAOOXUVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-[2-(2-hydroxyethoxy)ethylamino]pyridin-3-yl]-2-methoxybenzamide](/img/structure/B7842440.png)

![4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethoxy]benzoic acid](/img/structure/B7842453.png)

![Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone](/img/structure/B7842477.png)
![{1-[(3-Methylphenyl)sulfonyl]piperidin-3-yl}acetic acid](/img/structure/B7842492.png)

![5-[(4-Methylpiperazin-1-yl)methyl]-4-thiophen-2-yl-1,3-thiazol-2-amine](/img/structure/B7842507.png)

![5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol](/img/structure/B7842520.png)
![3-[(4-Methylpiperidin-1-yl)sulfonyl]phenol](/img/structure/B7842524.png)
![3-[[4-[(E)-2-pyridin-4-ylethenyl]phenoxy]methyl]benzoic acid](/img/structure/B7842534.png)

![4-{2-[(2,4-Dimethylphenyl)amino]acetamido}benzoic acid](/img/structure/B7842541.png)